molecular formula C10H8BrNO3 B2878400 Methyl 6-bromo-2-oxoindoline-4-carboxylate CAS No. 1090903-69-7

Methyl 6-bromo-2-oxoindoline-4-carboxylate

Cat. No.: B2878400
CAS No.: 1090903-69-7
M. Wt: 270.082
InChI Key: CPVGDRPQDRGFKS-UHFFFAOYSA-N
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Description

Methyl 6-bromo-2-oxoindoline-4-carboxylate: is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 6th position, a carbonyl group at the 2nd position, and a carboxylate ester group at the 4th position of the indoline ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-bromo-2-oxoindoline-4-carboxylate typically involves the bromination of an indoline derivative followed by esterification. One common method includes the bromination of 2-oxoindoline-4-carboxylic acid using bromine in acetic acid, followed by methylation using methanol and a suitable catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-bromo-2-oxoindoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Reduction: Hydroxy derivatives.

    Oxidation: Oxidized indoline derivatives.

Scientific Research Applications

Methyl 6-bromo-2-oxoindoline-4-carboxylate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Methyl 6-bromo-2-oxoindoline-4-carboxylate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic pathways .

Comparison with Similar Compounds

  • Methyl 6-bromo-1-methyl-2-oxoindoline-4-carboxylate
  • Methyl 6-bromo-2-hydroxy-1-methyl-1H-indole-4-carboxylate

Comparison: Methyl 6-bromo-2-oxoindoline-4-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the bromine atom at the 6th position and the carbonyl group at the 2nd position make it more reactive in substitution and reduction reactions .

Properties

IUPAC Name

methyl 6-bromo-2-oxo-1,3-dihydroindole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-15-10(14)7-2-5(11)3-8-6(7)4-9(13)12-8/h2-3H,4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVGDRPQDRGFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CC(=O)NC2=CC(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3,3,6-Tribromo-2-oxo-2,3-dihydro-1H-indole-4-carboxylic acid methyl ester (5.90 g, 16.9 mmol) is suspended in glacial acetic acid (153 mL) and zinc dust (10 μM Mesh, 11.5 g, 169 mmol) is added over 5 minutes. The reaction is monitored by TLC and when complete (30 min) the reaction is filtered through celite and the filtrate washed with ethyl acetate. The combined filtrate and washings are evaporated in vacuo to yield an oil that is taken up in ethyl acetate (500 mL), washed with water (100 mL) and brine (100 mL). The organic layer is dried filtered and evaporated in vacuo to give the title compound that is recrystalized from ethyl acetate (2.2 g, 11.5 mmol 68%). LCMS (ESMS): m/z 271.3 (M+H+).
Name
3,3,6-Tribromo-2-oxo-2,3-dihydro-1H-indole-4-carboxylic acid methyl ester
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
153 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
11.5 g
Type
catalyst
Reaction Step Four

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